4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide
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Description
4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H24N4O7S2 and its molecular weight is 520.58. The purity is usually 95%.
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Biological Activity
The compound 4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to synthesize available research findings regarding its biological activity, focusing on its antimicrobial properties, anti-inflammatory effects, and potential as a therapeutic agent.
Chemical Structure
The compound features a benzamide core substituted with a morpholino sulfonyl group and an oxadiazole moiety. The presence of methylsulfonyl groups enhances its pharmacological profile.
Biological Activity Overview
Recent studies have highlighted several aspects of the biological activity of this compound:
-
Antimicrobial Activity
- The compound was evaluated for its effectiveness against various bacterial strains. It demonstrated significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae.
- A study indicated that derivatives of similar structures exhibited growth inhibition rates exceeding 85% against these pathogens .
-
Anti-inflammatory Properties
- The compound's potential as a selective COX-2 inhibitor was investigated. In vitro assays revealed that it exhibited high selectivity towards COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects associated with non-selective NSAIDs.
- The IC50 values for COX-2 inhibition were reported to be in the range of 0.10–0.31 µM, indicating potent activity compared to standard anti-inflammatory drugs .
- Pharmacological Mechanisms
Case Study 1: Antibacterial Efficacy
In a comparative study, several derivatives were synthesized and tested against MRSA and Pseudomonas aeruginosa. The most potent derivative showed an MIC (Minimum Inhibitory Concentration) value of 0.5 µg/mL against MRSA, significantly outperforming traditional antibiotics .
Case Study 2: COX Selectivity
A series of compounds structurally related to the target molecule were evaluated for their COX inhibitory activity. The results demonstrated that compounds with larger substituents on the benzamide ring exhibited increased selectivity for COX-2, suggesting a structure-activity relationship that could guide future drug design .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O7S2/c1-14-12-26(13-15(2)32-14)35(30,31)18-9-7-16(8-10-18)20(27)23-22-25-24-21(33-22)17-5-4-6-19(11-17)34(3,28)29/h4-11,14-15H,12-13H2,1-3H3,(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPVBMCDVRPVDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=CC=C4)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.